![molecular formula C9H17NO B1470477 {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol CAS No. 37089-66-0](/img/structure/B1470477.png)
{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
Overview
Description
{2-methyl-2-azabicyclo[222]octan-6-yl}methanol is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework that imparts significant rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol typically involves the construction of the bicyclic framework followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylimines with acetylacetone or acetoacetic ester in ethanol at room temperature can yield aminocyclohexenone derivatives, which can be further transformed into the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metal-free conditions and organic bases has been reported to achieve enantioselective synthesis of bicyclo[2.2.2]octane derivatives .
Chemical Reactions Analysis
Types of Reactions: {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group makes it susceptible to oxidation reactions, while the nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic framework.
Scientific Research Applications
{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol has significant potential in various scientific research fields. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s rigidity and stability are advantageous in designing molecules with specific biological activities .
Mechanism of Action
The mechanism of action of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol involves its interaction with molecular targets through its hydroxyl and nitrogen functional groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol include other bicyclic structures such as 2-oxa-6-azabicyclo[2.2.2]octane and 8-azabicyclo[3.2.1]octane .
Uniqueness: What sets this compound apart is its specific combination of a bicyclic framework with a hydroxyl group, which imparts unique reactivity and potential for diverse applications. Its structure allows for precise interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOYMDZLGPXCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


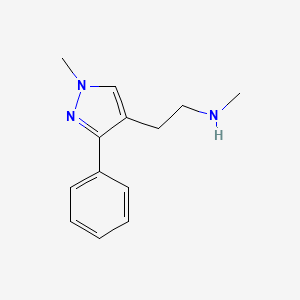
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
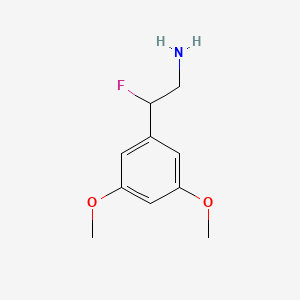
![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)

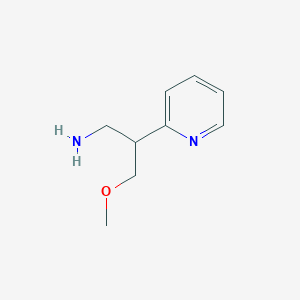

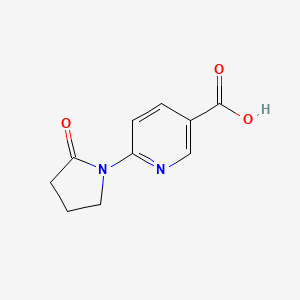
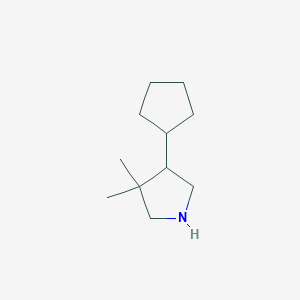
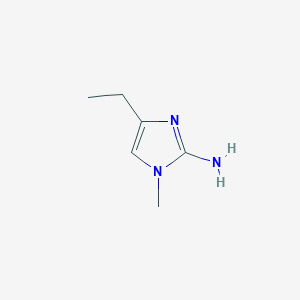
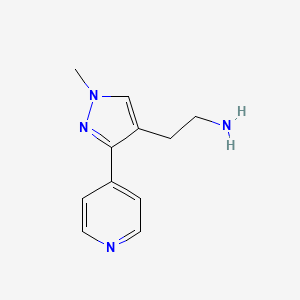
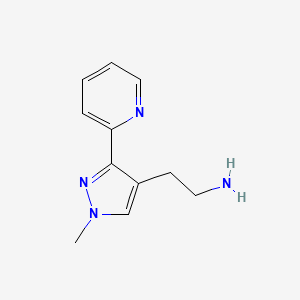
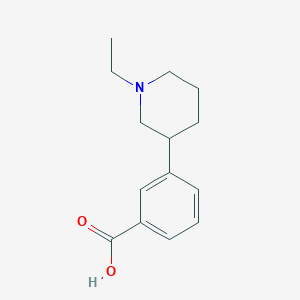
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
